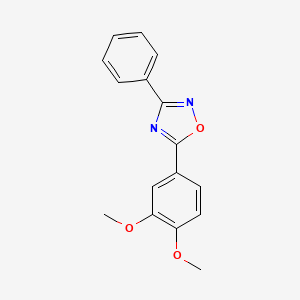

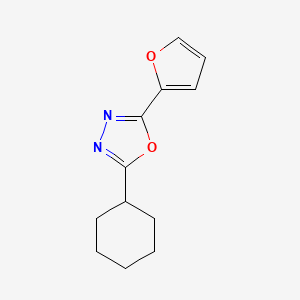

![molecular formula C15H12N2O5S B5589657 5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)

5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of related compounds involves the reaction of isophthalic acid derivatives with various metal ions to form MOFs and coordination polymers. For instance, Karmakar et al. (2016) detailed the reactions of 5-{(pyridin-4-ylmethyl)amino} isophthalic acid with copper(II), zinc(II), and cadmium(II), leading to the formation of novel MOFs characterized by different polymeric architectures (Karmakar et al., 2016). Similarly, Mallakpour and Taghavi (2008) demonstrated a facile microwave-assisted synthesis of novel optically active polyamides from a novel aromatic diacid monomer derived from isophthalic acid (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

Structural analysis of these compounds is primarily conducted using X-ray diffraction techniques, revealing varied architectures from 2D to 3D structures. For example, the structures of MOFs synthesized from 5-{(pyridin-4-ylmethyl)amino} isophthalic acid exhibit different dimensional polymeric architectures depending on the metal ion used, showcasing the versatility of isophthalic acid derivatives in constructing complex structures (Karmakar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of these compounds, particularly MOFs, allows for their application in catalysis. The copper MOF synthesized by Karmakar et al. (2016) effectively catalyzes the peroxidative oxidation of alcohols and the Henry reaction, demonstrating the functional utility of these materials in chemical transformations (Karmakar et al., 2016).

Physical Properties Analysis

The physical properties of these compounds are characterized by various techniques, including elemental analysis, IR, NMR, and thermogravimetric analysis. These analyses contribute to understanding the stability, solubility, and thermal behavior of the compounds, which are crucial for their potential applications.

Chemical Properties Analysis

Chemical properties, such as fluorescence and catalytic activity, are significant for the application of these compounds. Zhang et al. (2018) synthesized reduced Schiff bases from 5-aminoisophthalic acid, exhibiting strong blue fluorescence, indicating the potential for use in optoelectronic applications (Zhang et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-12(8-23-13-3-1-2-4-16-13)17-11-6-9(14(19)20)5-10(7-11)15(21)22/h1-7H,8H2,(H,17,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQNINCLAWKPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

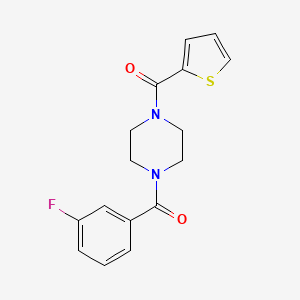

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)

![4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589589.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)

![N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)

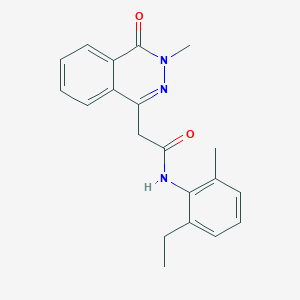

![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)

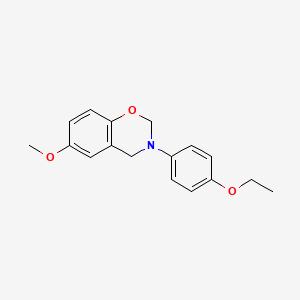

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)